molecular formula C24H36 B12649441 1-Tetradecylnaphthalene CAS No. 56388-46-6

1-Tetradecylnaphthalene

Cat. No.: B12649441
CAS No.: 56388-46-6
M. Wt: 324.5 g/mol
InChI Key: QVGRUGAWUACWGZ-UHFFFAOYSA-N
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Description

1-Tetradecylnaphthalene is an organic compound with the molecular formula C24H36. It consists of a naphthalene ring substituted with a tetradecyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized reaction parameters can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tetradecylnaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a model compound for studying alkylation reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug delivery agent and its role in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1-tetradecylnaphthalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its derivatives exhibit distinct properties that make them valuable in various research and industrial contexts .

Properties

CAS No.

56388-46-6

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

1-tetradecylnaphthalene

InChI

InChI=1S/C24H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-19-16-20-23-18-14-15-21-24(22)23/h14-16,18-21H,2-13,17H2,1H3

InChI Key

QVGRUGAWUACWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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